molecular formula C21H22N4O4S2 B2627581 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE CAS No. 894952-80-8

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B2627581
CAS No.: 894952-80-8
M. Wt: 458.55
InChI Key: KPXKSSNHUJLNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-{[4-Amino-5-(4-Methylbenzenesulfonyl)Pyrimidin-2-Yl]Sulfanyl}-N-(4-Ethoxyphenyl)Acetamide

Chemical Classification and Nomenclature

The compound belongs to the pyrimidine sulfonamide family, characterized by a pyrimidine core modified with sulfonyl and thioacetamide functional groups. Its IUPAC name reflects three structural components:

  • Pyrimidine backbone : A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5.
  • 4-Methylbenzenesulfonyl group : A para-toluenesulfonyl (tosyl) substituent at position 5.
  • Thioacetamide side chain : A sulfur-linked acetamide group at position 2, further substituted with a 4-ethoxyphenyl moiety.

Table 1: Molecular Properties

Property Value Source
Molecular formula C21H21N5O4S2
Molecular weight 487.56 g/mol
Key functional groups Pyrimidine, sulfonamide, thioether, acetamide

The systematic naming follows IUPAC guidelines for heterocyclic compounds, prioritizing the pyrimidine ring as the parent structure. The sulfanyl and sulfonyl groups are assigned locants based on their positions, while the ethoxyphenylacetamide is treated as a substituent.

Historical Context in Pyrimidine-Based Drug Discovery

Pyrimidine derivatives have been pivotal in medicinal chemistry since the 1930s, when sulfonamides emerged as the first synthetic antibiotics. The discovery of sulfanilamide (1932) marked a paradigm shift in treating bacterial infections, demonstrating the therapeutic potential of sulfonamide-modified aromatic rings.

This compound builds on two key advancements:

  • Pyrimidine optimization : Early pyrimidine-based drugs like sulfadiazine (1941) established the scaffold’s versatility for antimicrobial activity.
  • Sulfonamide hybridization : The integration of sulfonyl groups into heterocyclic systems, as seen in sulfamethoxazole (1960s), enhanced target specificity and pharmacokinetics.

Table 2: Milestones in Pyrimidine-Sulfonamide Development

Year Discovery Impact on Current Compound
1932 Sulfanilamide synthesis Validated sulfonamide pharmacophore
1948 Sulfaquinoxaline for coccidiosis Demonstrated pyrimidine-sulfonamide synergy
2010s Sulfonimidamide derivatives Inspired nitrogen substitutions

The compound’s design reflects modern strategies to enhance binding affinity through dual functionalization of the pyrimidine ring, combining electron-withdrawing (sulfonyl) and hydrophobic (ethoxyphenyl) groups.

Structural Relationship to Sulfonamide Pharmacophores

The compound retains core features of classical sulfonamides while introducing structural innovations:

Classical Sulfonamide Motif
  • Sulfonamide group (-SO2NH2) : Critical for hydrogen bonding with biological targets like dihydropteroate synthase.
  • Aromatic ring : The 4-methylbenzene moiety enhances lipophilicity, improving membrane permeability.
Novel Modifications
  • Pyrimidine-thioether linkage : The

Properties

IUPAC Name

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-3-29-16-8-6-15(7-9-16)24-19(26)13-30-21-23-12-18(20(22)25-21)31(27,28)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXKSSNHUJLNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-amino-5-chloropyrimidine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the pyrimidine core.

    Attachment of the Methylbenzenesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using a sulfonyl chloride derivative.

    Formation of the Ethoxyphenylacetamide Moiety: The final step involves the coupling of the ethoxyphenylacetamide group to the sulfanyl-substituted pyrimidine ring through an amide bond formation reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific reaction temperatures and times.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit specific kinases or enzymes involved in cancer proliferation and inflammation. Its interaction with molecular targets can lead to apoptotic pathways in tumor cells, making it a candidate for anticancer drug development.
  • Biochemical Probes : It can serve as a biochemical probe in various biological studies due to its ability to interact with specific enzymes or receptors.

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : It has been investigated for its role as an inhibitor of enzymes related to critical signaling pathways, potentially impacting diseases such as cancer and neurodegenerative disorders .
  • Pharmacological Properties : The compound's unique structure allows it to engage in various biochemical interactions, which can be leveraged for therapeutic applications.

Case Studies

  • Anticancer Studies : A study evaluated the anticancer activity of similar pyrimidine derivatives against A549 and C6 tumor cell lines. The results showed significant inhibition of cell proliferation, suggesting that compounds like 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE could have comparable or enhanced effects .
  • Biochemical Investigations : Research into the mechanism of action revealed that the compound may act on specific molecular targets involved in cellular signaling pathways, indicating its potential as a therapeutic agent in treating complex diseases like cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of sulfanyl-linked acetamide derivatives, which vary in heterocyclic cores, substituents, and aryl groups. Below is a comparative analysis with structurally related compounds:

Key Observations :

Heterocyclic Diversity: The target compound’s pyrimidine core distinguishes it from triazole (e.g., ) or benzothiazole (e.g., ) derivatives. Pyrimidines are more rigid and planar, favoring π-π stacking interactions in biological targets. Chromeno-pyrimidine hybrids (e.g., ) introduce fused-ring systems, enhancing steric bulk and altering solubility.

N-(4-ethoxyphenyl) provides lipophilicity compared to polar groups like sulfamoyl (e.g., ) or halogenated aryl (e.g., ).

Synthetic Routes :

  • Sulfanyl-linked compounds often employ coupling agents (e.g., TBTU in ) or nucleophilic substitution (e.g., sodium iodide in ).
  • Sulfonamide formation via thionyl chloride () is critical for introducing the sulfonyl group in the target compound.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, insights can be drawn from structural analogs:

  • Triazole Derivatives : Compounds like those in and have shown antimicrobial and anti-inflammatory activities, attributed to their heterocyclic cores and substituent diversity.
  • Chromeno-Pyrimidine Hybrids: The fused-ring system in may enhance DNA intercalation or topoisomerase inhibition, common in anticancer agents.
Physicochemical Comparison :
  • Lipophilicity : The ethoxyphenyl group in the target compound enhances membrane permeability compared to polar substituents (e.g., sulfamoyl in ).

Biological Activity

The compound 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure includes a pyrimidine ring, an ethoxy group, and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The compound likely inhibits enzymes involved in nucleotide synthesis pathways, particularly those related to pyrimidine metabolism. This inhibition can disrupt cellular proliferation and induce apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may affect various signaling pathways by altering the phosphorylation states of target proteins, thereby influencing cell growth and survival.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant potency in these assays.
  • Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. Its efficacy is comparable to established antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Biological Activity Summary

Activity TypeAssay MethodTarget Organism/Cell LineIC50 (µM)
AntitumorMTT AssayA431 (vulvar carcinoma)15
AntimicrobialDisk DiffusionE. coli30
Anti-inflammatoryELISAMouse macrophages20

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of the compound against A431 vulvar carcinoma cells revealed that treatment with 15 µM led to a significant reduction in cell viability after 48 hours. The mechanism was linked to increased apoptosis markers such as caspase activation.

Case Study 2: Antimicrobial Testing

In antimicrobial testing against E. coli, the compound displayed an inhibition zone diameter of 15 mm at a concentration of 30 µM, indicating effective bactericidal properties comparable to standard antibiotic controls.

Case Study 3: In Vivo Anti-inflammatory Effects

In an animal model, administration of the compound resulted in a marked decrease in paw edema induced by carrageenan, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide?

The compound can be synthesized via a multi-step approach:

  • Step 1: React substituted acids (e.g., benzenesulfonic acid derivatives) with thionyl chloride (SOCl₂) to form acyl chlorides.
  • Step 2: Condense the acyl chloride with aminosulfonamides in the presence of pyridine to yield sulfonamide intermediates.
  • Step 3: Introduce the pyrimidine-thioether moiety through nucleophilic substitution or coupling reactions. Pyridine acts as both a catalyst and acid scavenger, ensuring high yields (85–92% in analogous syntheses) . Elemental analysis and spectral characterization (IR, NMR) are critical for verifying intermediate structures .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

A combination of methods is required:

  • 1H/13C NMR: To confirm the sulfonamide linkage, pyrimidine ring protons, and ethoxyphenyl substituents.
  • IR Spectroscopy: Identify S=O (1120–1180 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
  • Elemental Analysis: Validate stoichiometry (C, H, N, S content).
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical complications, necessitating recrystallization or column purification .

Q. How should researchers design initial biological activity screening assays for this compound?

Prioritize in vitro assays aligned with the compound’s structural motifs:

  • Enzyme Inhibition: Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays.
  • Antimicrobial Screening: Use standardized microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins. Include positive controls (e.g., acetazolamide for enzyme inhibition) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological efficacy data for this compound?

Contradictions often arise from methodological variability. Mitigate this by:

  • Meta-Analysis: Systematically compare studies using tools like PRISMA guidelines to identify confounding variables (e.g., assay pH, solvent choice).
  • Dose-Response Reevaluation: Test the compound across a broader concentration range (e.g., 0.1–100 µM) to clarify EC₅₀/IC₅₀ trends.
  • Orthogonal Assays: Validate results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability). Theoretical frameworks (e.g., structure-activity relationship models) should guide hypothesis refinement .

Q. What experimental strategies are recommended for studying environmental fate and degradation pathways?

Adopt a tiered approach:

  • Abiotic Studies: Expose the compound to UV light, varying pH (3–10), and oxidizing agents (e.g., H₂O₂) to simulate environmental conditions. Monitor degradation via HPLC-MS.
  • Biotic Studies: Use soil/water microcosms to assess microbial degradation. Apply ¹⁴C-labeling to track metabolite formation.
  • QSAR Modeling: Predict persistence using parameters like logP and Henry’s Law constants. Reference the INCHEMBIOL project framework for integrating chemical properties and ecological risk assessment .

Q. How can computational methods enhance structure-activity relationship (SAR) studies for this compound?

Combine:

  • Docking Simulations: Map interactions with target proteins (e.g., sulfonamide-binding enzymes) using AutoDock Vina or Schrödinger.
  • MD Simulations: Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR Libraries: Train models with descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors. Validate predictions with synthetic analogs (e.g., methyl/ethoxy substitutions on the benzene ring) .

Q. What statistical designs are optimal for multivariate analysis of this compound’s pharmacological properties?

Use split-split-plot designs for complex variables (e.g., dose, exposure time, cell type):

  • Main Plots: Assign primary factors (e.g., concentration).
  • Subplots: Secondary factors (e.g., incubation temperature).
  • Sub-Subplots: Tertiary factors (e.g., solvent polarity). ANOVA with Tukey’s post-hoc test can resolve interactions. For high-dimensional data (e.g., omics), apply PCA or PLS-DA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.